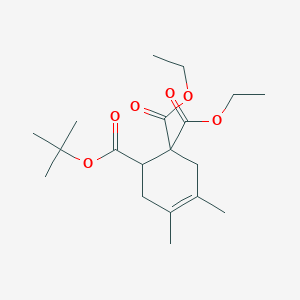
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate, also known as t-Boc-diethyl-dimethyl-cyclohexane-1,1,2-tricarboxylate, is a type of organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of about 48°C. This compound has been used in a range of scientific studies, including those related to the synthesis of polymers, the development of new catalysts, and the synthesis of pharmaceuticals.
Scientific Research Applications
T-Boc-diethyl-dimethyl-cyclohexane-1,1,2-tricarboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, the development of new catalysts, and the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers for use in medical devices, such as drug delivery systems, and for the production of polymeric films for use in food packaging. In addition, it has been used in the synthesis of pharmaceuticals for the treatment of various diseases, including cancer and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate is not completely understood. However, it is believed that the compound acts as a proton donor, which can be used to catalyze a variety of chemical reactions. Additionally, it is thought to be able to form hydrogen bonds with other molecules, which can facilitate the transfer of electrons and the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate are not fully understood. However, it is believed to have some effect on the metabolism of proteins and carbohydrates, as well as on the production of hormones. Additionally, it is thought to have some effect on the synthesis of fatty acids and on the production of energy.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate in laboratory experiments is that it is a relatively stable compound that is readily available and easy to use. Additionally, it can be used as a proton donor in a variety of chemical reactions, and it can form hydrogen bonds with other molecules, which can facilitate the transfer of electrons and the formation of new chemical bonds.
The main limitation of using 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate in laboratory experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not fully understood. Additionally, it is not known whether the compound is safe for use in humans or animals.
Future Directions
For research on 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate include further exploration of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to determine the safety of the compound for use in humans and animals. Additionally, further research could be conducted to explore the potential use of the compound in the synthesis of polymers, the development of new catalysts, and the synthesis of pharmaceuticals. Finally, further research could be conducted to explore the potential use of the compound in the synthesis of materials for use in medical devices, such as drug delivery systems, and for the production of polymeric films for use in food packaging.
Synthesis Methods
The synthesis of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate is typically achieved through a reaction between the corresponding tert-butyl ester of the cyclohexane-1,1,2-tricarboxylic acid and diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate in the presence of an acid catalyst. The reaction is typically conducted at room temperature and is generally complete after a few hours.
properties
IUPAC Name |
2-O-tert-butyl 1-O,1-O'-diethyl 4,5-dimethylcyclohex-4-ene-1,1,2-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6/c1-8-23-16(21)19(17(22)24-9-2)11-13(4)12(3)10-14(19)15(20)25-18(5,6)7/h14H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNDJJGEVIECOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C(CC1C(=O)OC(C)(C)C)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

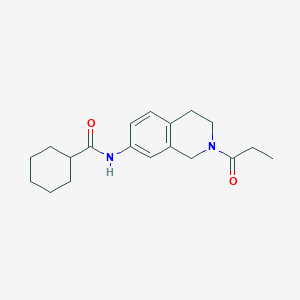
![4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2911260.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2911261.png)
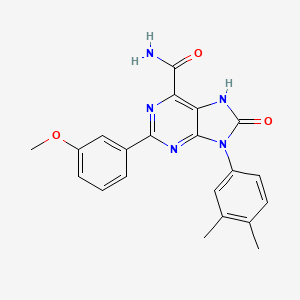
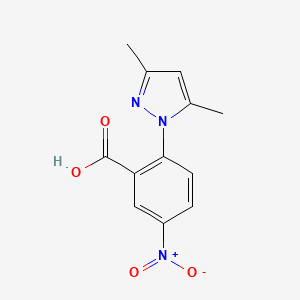
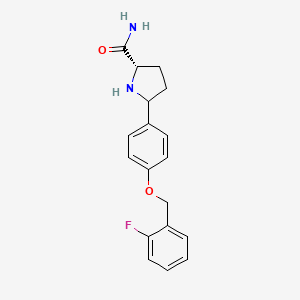
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2911269.png)
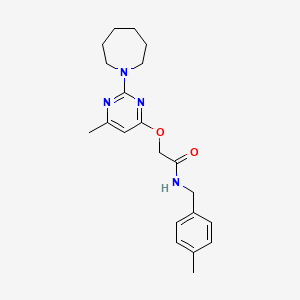
![1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2911271.png)
![2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2911273.png)
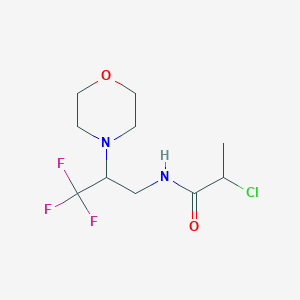
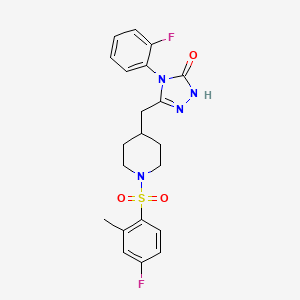

![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)